molecular formula C24H33N3O2S B2987343 (4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705742-72-8

(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone

货号: B2987343
CAS 编号: 1705742-72-8
分子量: 427.61
InChI 键: MHMMPGUMMXIGMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone is a complex synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of novel receptor antagonists. Its molecular structure incorporates a bipiperidine scaffold linked to a tert-butylphenyl group and a thiazol-2-yloxy moiety, a combination suggestive of potential high-affinity binding to central nervous system targets. Researchers are primarily investigating this compound as a potential potent and selective antagonist for neurotransmitter receptors, such as histamine or dopamine receptors, given the known pharmacophoric elements present in its structure. The tert-butyl group is known to enhance metabolic stability and influence hydrophobic interactions, while the thiazole ring can contribute to hydrogen bonding and π-Stacking interactions critical for receptor binding. The bipiperidine core provides conformational flexibility, potentially allowing the molecule to adopt a bio-active conformation favorable for receptor engagement. Preliminary, non-clinical studies in vitro may focus on its binding affinity and functional activity in cell-based assays expressing recombinant target receptors. The core value of this reagent lies in its use as a reference standard and a chemical probe for elucidating complex signal transduction pathways and for the structure-activity relationship (SAR) optimization of lead compounds in drug discovery programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

(4-tert-butylphenyl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S/c1-24(2,3)19-6-4-18(5-7-19)22(28)27-13-8-20(9-14-27)26-15-10-21(11-16-26)29-23-25-12-17-30-23/h4-7,12,17,20-21H,8-11,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMMPGUMMXIGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone , often referred to in literature by its structural components, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C20H24N2O2SC_{20}H_{24}N_2O_2S. Its structure consists of a tert-butylphenyl moiety linked to a thiazole group through a bipiperidine framework. This unique combination of functional groups is expected to influence its biological activity significantly.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular Weight344.48 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined
LogP3.45

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising activity against various bacteria, including Mycobacterium tuberculosis (Mtb).

A study synthesized several thiazole derivatives and evaluated their antitubercular activity. The most active compound demonstrated an IC50 value of 2.32 μM against Mtb H37Ra, suggesting that the thiazole moiety enhances antimicrobial efficacy .

Anticancer Properties

The bipiperidine structure is known for its potential anticancer properties. Research has shown that bipiperidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Compounds containing the bipiperidine scaffold have also been studied for neuroprotective effects. They may exert these effects through antioxidant properties and by inhibiting neuroinflammation. In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis .

Case Studies

  • Antitubercular Activity : A series of thiazole-containing compounds were evaluated for their activity against Mtb. The study revealed that modifications to the phenyl group significantly affected potency, with certain substitutions leading to enhanced activity .
  • Neuroprotection : In a model of neurodegeneration, a bipiperidine derivative was shown to reduce neuronal loss and improve cognitive function in animal models, indicating potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Modulation of Receptor Activity : The bipiperidine structure may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal health.
  • Oxidative Stress Reduction : The presence of thiazole may contribute to antioxidant activity, reducing oxidative stress in cells.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations in Bipiperidine-Linked Compounds

A. Leishmanicidal Thiadiazole Derivatives
  • Compound IIa : 2-([1,4'-bipiperidin]-1'-yl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole
  • Compound IIc : 1-(5-(1-methyl-5-nitro-1H-imidazole-2-yl)-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-yl)piperidine
    • Key Differences :
  • IIa uses a nitrofuran substituent, while IIc employs a nitroimidazole group.
  • Both exhibit potent leishmanicidal activity, with IIa and IIc significantly reducing infection indices in vitro .
    • Comparison to Target Compound :
  • The target compound replaces the thiadiazole with a thiazole ring, which may alter target specificity or bioavailability. The tert-butylphenyl group likely enhances lipophilicity compared to the nitroaromatic groups in IIa/IIc.
B. Imidazopyridazine-Based Piperidinyl Methanones
  • Compound 72: Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone
  • Compound 74: (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone
  • Compound 75: (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Key Differences:
  • Substituents at the 6-position of the imidazopyridazine ring (Cl, CH₃, OCH₃) influence melting points (133–135°C for 72) and HPLC retention times (9.5 min for 72) .
    • Comparison to Target Compound :
  • The target compound lacks the imidazopyridazine system but retains the piperidine-thiazole scaffold. The tert-butyl group may confer greater steric bulk compared to the trifluoromethylphenyl group in these analogs.

Methanone Derivatives with Aromatic/Heterocyclic Modifications

A. Antimicrobial Bis-Thiadiazolyl Methanones
  • C1: Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone
  • C2: Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone
  • C3: Bis(4-(5-(N-ethylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone
  • C4: Bis(4-(5-(N-phenethylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone Key Differences:
  • Amino substituents (cyclohexyl, phenyl, ethyl, phenethyl) modulate antibiofilm and antimicrobial activities. C2 and C4 showed superior efflux pump inhibition . Comparison to Target Compound:
  • The target compound uses a single thiazole ring instead of bis-thiadiazole systems. Its bipiperidine-thiazole framework may offer distinct binding modes in antimicrobial targets.
B. TADF Emitters with Aromatic Ketone Acceptors
  • Px2BP: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone
  • AcPmBPX: (4,4′′-bis(9,9-dimethylacridin-10(9H)-yl)-[1,1′:4′,1′′-terphenyl]-2′,5′-diyl)bis(p-tolylmethanone) Key Differences:
  • Phenoxazine and acridine acceptors enable green thermally activated delayed fluorescence (TADF) in OLED applications . Comparison to Target Compound:
  • The target compound’s thiazole and bipiperidine groups are absent in these emitters, highlighting its divergence into biological rather than materials science applications.

Physicochemical and Pharmacokinetic Considerations

Compound Molecular Weight Key Substituents LogP* (Predicted) Notable Properties
Target Compound ~465.6† 4-(tert-butyl)phenyl, thiazole ~4.5 High lipophilicity
IIa 407.4 Nitrofuran, thiadiazole ~3.8 Leishmanicidal activity
Compound 72 429.4 Trifluoromethylphenyl ~4.1 Melting point: 133–135°C
C2 628.7 Bis-thiadiazole, phenylamino ~5.2 Antibiofilm activity

*LogP estimated using fragment-based methods. †Calculated based on structural similarity to .

常见问题

Q. Optimization Strategies :

  • Use continuous flow reactors for scale-up to improve yield (reported up to 84% in analogous bipiperidine derivatives) .
  • Replace AlCl₃ with milder catalysts (e.g., FeCl₃·6H₂O) to reduce hydrolysis side reactions .

How does the thiazol-2-yloxy substituent influence the compound’s bioactivity compared to other heterocyclic groups?

Answer:
The thiazole ring’s electron-rich sulfur and nitrogen atoms enhance hydrogen bonding and π-π interactions with biological targets. For example:

  • Antimicrobial Activity : Thiazole derivatives exhibit improved binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to oxazole or pyridine analogs due to sulfur’s polarizability .
  • Metabolic Stability : Thiazole’s resistance to oxidative degradation (vs. furan or pyrrole) increases plasma half-life in preclinical models .

Q. Methodological Insight :

  • Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) using thiazole vs. oxazole derivatives .
  • Use molecular docking to map interactions between the thiazol-2-yloxy group and target proteins (e.g., PARP-1) .

What analytical techniques are critical for confirming the stereochemistry of the bipiperidine-thiazole core?

Answer:
The bipiperidine scaffold introduces stereochemical complexity. Key techniques include:

  • ¹H/¹³C-NMR : Diastereotopic protons (e.g., axial vs. equatorial H on piperidine) show splitting patterns (e.g., δ 3.2–4.1 ppm for N-CH₂) .
  • HPLC with Chiral Columns : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for related tert-butylphenyl methanones .

How do contradictory reports on the compound’s solubility in polar solvents arise, and how can they be resolved experimentally?

Answer:
Discrepancies in solubility (e.g., DMSO vs. ethanol) may stem from:

  • Polymorphism : Crystalline vs. amorphous forms alter dissolution rates.
  • Impurity Profiles : Residual solvents (e.g., THF) from synthesis can artificially elevate solubility measurements.

Q. Resolution Methods :

  • Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Use mass spectrometry to detect solvent adducts (e.g., [M+THF+H]⁺ ions) .

What strategies are effective for improving the compound’s metabolic stability in in vivo models?

Answer:
The tert-butyl group enhances lipophilicity but may reduce metabolic stability via CYP450 oxidation. Mitigation strategies include:

  • Isotopic Labeling : Replace labile hydrogens with deuterium at the tert-butyl group to slow CYP3A4-mediated oxidation .
  • Prodrug Design : Introduce a phosphate ester at the thiazole oxygen for enhanced aqueous solubility and controlled release .

Q. Experimental Validation :

  • Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound degradation .

How can computational methods guide the design of derivatives with enhanced target selectivity?

Answer:

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity against off-target receptors (e.g., serotonin vs. histamine receptors) .
  • Molecular Dynamics Simulations : Simulate binding pocket flexibility to optimize the bipiperidine-thiazole torsion angle for selective kinase inhibition (e.g., JAK2 vs. EGFR) .

Case Study :
A 2024 study used free-energy perturbation (FEP) to predict a 10-fold selectivity gain for JAK2 by replacing the tert-butyl group with a trifluoromethyl analog .

What are the limitations of current cytotoxicity assays for evaluating this compound’s therapeutic potential?

Answer:

  • False Positives : The thiazole moiety may react with resazurin in MTT assays, overestimating viability .
  • 3D vs. 2D Models : Traditional monolayer cultures underestimate efficacy in tumor spheroids due to poor penetration of the lipophilic tert-butyl group.

Q. Mitigation :

  • Use ATP-based luminescence assays (e.g., CellTiter-Glo) to avoid thiazole interference .
  • Validate results in 3D organoid models with hypoxia-mimicking conditions .

How can synthetic byproducts be characterized, and what do they reveal about reaction mechanisms?

Answer:
Common byproducts include:

  • Over-acylated Derivatives : Detectable via HRMS (e.g., [M+Acetyl]+ adducts) due to excess acylating agents .
  • Ring-Opened Thiazoles : Identified by LC-MS/MS fragmentation patterns (e.g., m/z 114 for thiazole ring cleavage) .

Mechanistic Insight :
Byproduct analysis supports a stepwise Friedel-Crafts mechanism over concerted pathways, as evidenced by carbocation trapping experiments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。